Hiv (GP120) fragment (308-331) - 115416-08-5

Hiv (GP120) fragment (308-331)

Catalog Number: EVT-1172545
CAS Number: 115416-08-5
Molecular Formula: C114H199N41O31
Molecular Weight: 2640.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Human Immunodeficiency Virus (HIV) remains a significant global health challenge, with its ability to evade the immune system and cause AIDS. Central to the virus's entry into host cells is the envelope glycoprotein gp120, which interacts with the CD4 receptor on T cells and other immune cells. Understanding the structure and function of gp120, particularly the fragment 308-331, is crucial for developing therapeutic interventions and vaccines1345.

Synthesis Analysis

The HIV-1 gp120 fragment (308-331) can be chemically synthesized using solid-phase peptide synthesis techniques [, ]. This approach allows for the incorporation of specific modifications, including glycosylation with N- and O-linked sugars [], and the addition of a C-terminal cysteine residue for dimerization or conjugation purposes [].

Molecular Structure Analysis

A key chemical modification studied in the context of the HIV-1 gp120 fragment (308-331) is glycosylation. The addition of N-linked beta-glucosamine or O-linked alpha-galactosamine units to the peptide can be achieved chemically []. These modifications can significantly impact the peptide's conformation and its interaction with antibodies []. Additionally, the incorporation of a C-terminal cysteine allows for the formation of disulfide-linked dimers by oxidation with dimethyl sulfoxide, facilitating conjugation to carrier proteins like Keyhole Limpet Hemocyanin (KLH) for vaccine development [, ].

Mechanism of Action

The gp120 glycoprotein facilitates HIV entry into host cells through a sequential interaction with the CD4 receptor and a chemokine receptor. This interaction induces conformational changes in gp120, which leads to the exposure of a co-receptor binding site and ultimately results in the fusion of viral and cellular membranes1. The gp120 fragment 308-331 is implicated in high-affinity binding to CD4, and truncated variants of gp120 lacking certain regions still retain the ability to bind CD4, suggesting that this fragment is part of a conserved binding region3. The binding of gp120 to CD4 is characterized by significant thermodynamic changes, indicating extensive structural rearrangements within gp1207. Moreover, the gp120-CD4 interaction is a target for neutralizing antibodies, which can block the virus from infecting cells2.

Physical and Chemical Properties Analysis

The HIV-1 gp120 fragment (308-331) is a 24-amino acid peptide with a high positive charge density due to the presence of multiple arginine and lysine residues []. This positive charge contributes to its interaction with the negatively charged CD4 receptor on host cells.

Applications in Various Fields

Immunotherapy

The generation of human monoclonal antibodies against gp120 from combinatorial libraries of asymptomatic seropositive individuals has shown promise for passive immunization strategies against HIV. These antibodies exhibit high affinity and notable sequence diversity, which could be crucial for targeting different strains of the virus2.

Vaccine Development

The structural analysis of gp120 has revealed potential immunogens that could elicit antibodies against more conserved regions of the protein. Truncated variants of gp120, such as ENV59, which lack immunodominant antigenic structures, may serve as candidates for vaccines aimed at inducing a more effective immune response3.

Diagnostic and Drug Delivery Systems

Mesoporous silica-based systems functionalized with CD4 or CD4 peptide fragments have been developed to capture HIV-gp120 with high efficiency. These systems could be used for HIV diagnosis, imaging, and potentially as platforms for targeted drug delivery6.

Small Molecule Therapeutics

Small molecules like ARM-H have been designed to target gp120 by recruiting antibodies to the virus and infected cells, enhancing their destruction by the immune system. Additionally, these molecules can inhibit the interaction between gp120 and CD4, preventing virus entry into T-cells8.

Neurological Research

The gp120 protein has been implicated in neuronal apoptosis through mechanisms involving the CXCR4 chemokine receptor. Understanding this process is essential for addressing HIV-associated neurocognitive disorders9.

Immunomodulation

Studies have shown that gp120 can alter chemotactic responses in human and invertebrate immunocytes, suggesting a universal inhibitory mechanism that could be exploited for therapeutic purposes10.

Properties

CAS Number

115416-08-5

Product Name

Hiv (GP120) fragment (308-331)

IUPAC Name

2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[2-[[(2S,3S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-4-amino-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]acetic acid

Molecular Formula

C114H199N41O31

Molecular Weight

2640.1 g/mol

InChI

InChI=1S/C114H199N41O31/c1-14-57(7)85(105(181)136-54-83(165)166)149-98(174)67(32-21-23-41-115)138-81(163)52-134-104(180)86(58(8)15-2)152-110(186)90(63(13)158)154-106(182)84(56(5)6)148-100(176)73(48-64-30-19-18-20-31-64)145-91(167)61(11)137-94(170)68(35-26-44-130-112(123)124)139-80(162)51-133-103(179)76-38-29-47-155(76)82(164)53-135-93(169)66(34-25-43-129-111(121)122)140-97(173)72(39-40-77(118)159)144-108(184)87(59(9)16-3)150-99(175)71(37-28-46-132-114(127)128)142-107(183)88(60(10)17-4)151-102(178)75(55-156)147-96(172)69(33-22-24-42-116)141-95(171)70(36-27-45-131-113(125)126)143-109(185)89(62(12)157)153-101(177)74(50-79(120)161)146-92(168)65(117)49-78(119)160/h18-20,30-31,56-63,65-76,84-90,156-158H,14-17,21-29,32-55,115-117H2,1-13H3,(H2,118,159)(H2,119,160)(H2,120,161)(H,133,179)(H,134,180)(H,135,169)(H,136,181)(H,137,170)(H,138,163)(H,139,162)(H,140,173)(H,141,171)(H,142,183)(H,143,185)(H,144,184)(H,145,167)(H,146,168)(H,147,172)(H,148,176)(H,149,174)(H,150,175)(H,151,178)(H,152,186)(H,153,177)(H,154,182)(H,165,166)(H4,121,122,129)(H4,123,124,130)(H4,125,126,131)(H4,127,128,132)/t57-,58-,59-,60-,61-,62+,63+,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,84-,85-,86-,87-,88-,89-,90-/m0/s1

InChI Key

HXEZUJKCGLFCJM-AULMXMCFSA-N

SMILES

CCC(C)C(C(=O)NCC(=O)O)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(C(C)CC)NC(=O)C(C(C)O)NC(=O)C(C(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C2CCCN2C(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)CC)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)CC)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)O)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)N)N

Canonical SMILES

CCC(C)C(C(=O)NCC(=O)O)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(C(C)CC)NC(=O)C(C(C)O)NC(=O)C(C(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C2CCCN2C(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)CC)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)CC)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)O)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)N)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@@H]2CCCN2C(=O)CNC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)N)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.